(R)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group and a pyrimidine ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride typically involves the use of starting materials such as pyrimidine derivatives and amino acids. One common method includes the Mannich reaction, where a pyrimidine derivative reacts with formaldehyde and a primary or secondary amine to form the desired product . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds
Scientific Research Applications
®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are used in organic synthesis and medicinal chemistry.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar pyrimidine ring structure and is explored for its heat-resistant properties.
Uniqueness
®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride is unique due to its specific combination of an amino group and a pyrimidine ring, which provides distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
(3R)-3-amino-3-pyrimidin-5-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-6(1-7(11)12)5-2-9-4-10-3-5;/h2-4,6H,1,8H2,(H,11,12);1H/t6-;/m1./s1 |
InChI Key |
HSBAIYRBUYPJBJ-FYZOBXCZSA-N |
Isomeric SMILES |
C1=C(C=NC=N1)[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=C(C=NC=N1)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
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